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Compound of Interest

Compound Name: m-PEG9-Tos

CAS No.: 82217-01-4

Cat. No.: B609307 Get Quote

In modern drug delivery, the shift from polydisperse Polyethylene Glycol (PEG) to discrete PEG

(

) represents a critical evolution in quality by design (QbD). While traditional PEGs exist as
mixtures of chain lengths (Gaussian distribution), m-PEG9-Tos is a single molecular entity with
exactly 9 ethylene oxide units.

This specific reagent, Methoxy-PEG9-Tosylate, serves as a high-value "capping" or

"terminating" agent. It is primarily used to hydrophilize hydrophobic small molecules, peptides,

or nanoparticle surfaces without introducing the analytical heterogeneity associated with

polydisperse polymers.

Key Advantages of m-PEG9-Tos:

Defined Molecular Weight: Eliminates mass spectral complexity; essential for regulatory

characterization of small molecule drugs and PROTACs.

Tosylate Activation: The p-Toluenesulfonate (Tos) group is a highly reactive leaving group (

times better than -OH), enabling efficient

nucleophilic substitution under mild conditions.
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Solubility: The 9-unit PEG chain provides a specific hydrophilic-lipophilic balance (HLB) shift,

often sufficient to solubilize hydrophobic payloads without steric shielding of the active site.

Chemical Mechanism: Nucleophilic Substitution[1]
[2]
The utility of m-PEG9-Tos relies on the

displacement of the tosylate group by a nucleophile (amine, thiol, or azide).

Mechanism Overview:

Activation: The tosylate group acts as an electron-withdrawing electron sink, polarizing the

C-O bond.

Attack: A nucleophile (e.g., a primary amine on a drug payload) attacks the carbon alpha to

the oxygen.

Displacement: The tosylate ion (

) leaves, forming a stable C-N, C-S, or C-N

bond.

Reactivity Hierarchy (Nucleophiles):

Figure 1: SN2 Mechanism of m-PEG9-Tos Conjugation
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Experimental Protocol: Amine Conjugation
(Solubility Enhancement)
Scenario: Conjugating m-PEG9-Tos to a hydrophobic small molecule drug containing a

secondary amine (e.g., a PROTAC intermediate).

Materials Required
Reagent: m-PEG9-Tos (MW ~538.65 Da).

Target: Drug molecule with accessible

amine.

Solvent: Anhydrous DMF or Acetonitrile (ACN). Note: Avoid protic solvents like alcohols

which can compete as nucleophiles.

Base: Cesium Carbonate (

) or DIPEA (Hünig's base).

Catalyst (Optional): Sodium Iodide (NaI) – Finkelstein condition to generate reactive iodide in

situ.

Step-by-Step Methodology
Preparation of Reactants:

Dissolve 1.0 equivalent (eq) of the Target Drug in anhydrous DMF (Concentration: 0.1 M).

Add 1.5 - 2.0 eq of Base (

is preferred for solid-phase assistance; DIPEA for homogenous solution).

Expert Tip: If the amine is sterically hindered, add 0.1 eq of NaI. The iodide displaces the

Tosylate first to form m-PEG9-I, which is more reactive toward the amine.

Addition of m-PEG9-Tos:
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Dissolve 1.2 eq of m-PEG9-Tos in minimal DMF.

Add dropwise to the drug solution under inert atmosphere (

or Ar).

Reaction Incubation:

Temp: Heat to

. (Room temp is often too slow for secondary amines).

Time: 4–16 hours.

Monitoring: Check via LC-MS. Look for the disappearance of the Drug peak (M) and

appearance of Product (M + 427 Da - H from amine). Note: The mass shift corresponds to

the PEG9 chain minus the Tos group.

Workup & Purification:

Dilution: Dilute reaction 10x with Ethyl Acetate (EtOAc).

Wash: Wash 3x with water (to remove DMF, excess PEG, and Tosylate salts) and 1x with

Brine.

Drying: Dry organic layer over

.

Purification: Flash Column Chromatography.

Stationary Phase: Silica Gel.

Mobile Phase: DCM:MeOH gradient (0%

10% MeOH). m-PEG9 conjugates are polar; ensure the gradient is sufficient to elute.

Validation & Quality Control
Trustworthiness in synthesis requires rigorous characterization.
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Analytical Method Purpose Expected Observation

LC-MS (ESI) Confirm Identity

Single peak with Mass = Drug

+ PEG9 chain. No

polydisperse "envelope".

1H NMR (DMSO-d6) Verify Conjugation

Appearance of strong PEG

backbone peak at

3.5–3.6 ppm (approx 36H).

Disappearance of aromatic

Tosyl doublets (

7.4, 7.8 ppm).

TLC Purity Check

Product will be significantly

more polar (lower

in non-polar solvent) than the

hydrophobic starting material.

Workflow Visualization
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Figure 2: Synthesis Workflow for m-PEG9-Tos Conjugation
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Critical Considerations (Expertise)
Handling Tosylates: While m-PEG9-Tos is stable, tosylates are alkylating agents. Avoid

inhalation or skin contact. Ensure all excess reagent is removed during purification to

prevent genotoxic impurities in the final drug substance.
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Hygroscopicity: PEG derivatives are hygroscopic. Store m-PEG9-Tos at -20°C under argon.

Allow to warm to room temperature before opening the vial to prevent condensation, which

hydrolyzes the Tosylate to an unreactive alcohol.

Stoichiometry: Because m-PEG9-Tos is often more expensive than the small molecule

payload, use the drug in slight excess if affordable, or use 1.2–1.5 eq of PEG if the drug is

the precious component.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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